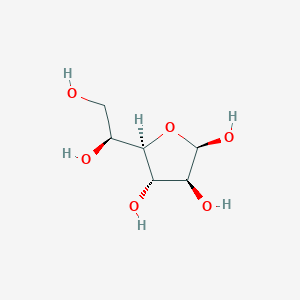

alpha-L-galactofuranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41846-89-3 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6+/m0/s1 |

InChI Key |

AVVWPBAENSWJCB-FQJSGBEDSA-N |

SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of L-Galactofuranose: A Technical History of its Discovery and Biosynthesis

For decades, the five-membered furanose form of L-galactose, L-galactofuranose, remained an elusive player in the world of glycobiology. While its D-enantiomer was identified in the 1930s, the discovery and biosynthetic pathway of L-galactofuranose remained uncharted territory until the early 21st century. This technical guide delves into the history of its discovery, culminating in the landmark elucidation of its enzymatic synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this rare sugar.

The Initial Discovery: A Marine Marvel

Prior to the understanding of its biosynthesis, the first significant breakthrough in the history of L-galactose as a non-polymeric natural product came in 2004. Researchers isolating compounds from the marine octocoral Muricea c.f. purpurea identified a novel saponin (B1150181) containing L-galactose. This discovery marked the first instance of L-galactose being found in a form other than as a constituent of a larger polysaccharide.

Experimental Protocol: Isolation of L-Galactosyl Saponin from Muricea c.f. purpurea (2004)

The isolation and characterization of the L-galactose-containing saponin involved a multi-step process:

-

Extraction: Freshly collected specimens of Muricea c.f. purpurea were homogenized and extracted with methanol. The resulting extract was then partitioned between different solvents to separate compounds based on their polarity.

-

Chromatography: The crude extract underwent a series of chromatographic separations, including silica (B1680970) gel and reversed-phase chromatography, to purify the individual compounds.

-

Structural Elucidation: The structure of the isolated saponin, including the presence and stereochemistry of the L-galactose unit, was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Unlocking the Biosynthesis: The Discovery of GDP-L-Galactose Mutase (MtdL)

The watershed moment in understanding L-galactofuranose came in 2017 with a publication in the Proceedings of the National Academy of Sciences (PNAS). While investigating the biosynthetic pathway of the antibiotic A201A in the bacterium Marinactinospora thermotolerans, researchers identified a previously uncharacterized enzyme responsible for the formation of GDP-L-galactofuranose.[1] This enzyme, named GDP-L-galactose mutase (MtdL), catalyzes the conversion of GDP-L-galactopyranose to GDP-L-galactofuranose, the activated sugar donor required for the incorporation of L-galactofuranose into natural products.[1]

This discovery was significant as it unveiled a novel enzymatic activity and provided the first genetic and biochemical evidence for the biosynthesis of L-galactofuranose.[1] The biosynthetic pathway for D-galactofuranose, involving the enzyme UDP-galactopyranose mutase (UGM), had been known for some time, but the machinery for the L-isomer was a mystery.

Experimental Protocol: Characterization of GDP-L-Galactose Mutase (MtdL) (2017)

The characterization of MtdL involved a series of in vitro experiments to confirm its function:

-

Gene Cloning and Protein Expression: The gene encoding the putative MtdL enzyme was identified within the A201A biosynthetic gene cluster. It was then cloned into an expression vector and introduced into Escherichia coli for large-scale production of the recombinant MtdL protein.

-

Enzyme Assay: The activity of the purified MtdL enzyme was tested in a reaction mixture containing the substrate GDP-L-galactopyranose.

-

Product Analysis: The reaction products were analyzed using High-Performance Liquid Chromatography (HPLC) and mass spectrometry to confirm the formation of GDP-L-galactofuranose.

-

Cofactor Analysis: The researchers investigated the requirement of any cofactors for MtdL activity and found that the enzyme's function was dependent on the presence of divalent cations like Mg²⁺ or Mn²⁺.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal studies in the discovery of L-galactofuranose and its biosynthesis.

| Parameter | Value | Reference |

| Source Organism | Muricea c.f. purpurea | (Gutiérrez et al., 2004) |

| Isolated Compound | 6'-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside | (Gutiérrez et al., 2004) |

| Yield of Crude Extract | 21.0 g from 0.9 kg of fresh specimens | (Gutiérrez et al., 2004) |

Table 1: Quantitative data from the initial discovery of a non-polymeric L-galactose containing natural product.

| Parameter | Value | Reference |

| Enzyme | GDP-L-galactose mutase (MtdL) | (Zhang et al., 2017)[1] |

| Source Organism | Marinactinospora thermotolerans | (Zhang et al., 2017)[1] |

| Substrate | GDP-L-galactopyranose | (Zhang et al., 2017)[1] |

| Product | GDP-L-galactofuranose | (Zhang et al., 2017)[1] |

| Cofactor Requirement | Mg²⁺ or Mn²⁺ | (Zhang et al., 2017)[1] |

| In vitro Reaction Time | 20 minutes | (Zhang et al., 2017)[1] |

| In vitro Reaction Temperature | 37 °C | (Zhang et al., 2017)[1] |

Table 2: Key parameters from the in vitro characterization of GDP-L-galactose mutase (MtdL).

Signaling Pathways and Biological Significance

The discovery of L-galactofuranose and its biosynthetic pathway has opened new avenues for research into its biological roles. Currently, the primary known function of L-galactofuranose is as a component of bioactive natural products, such as the antibiotic A201A.

L-Galactofuranose in Antibiotic Action

The antibiotic A201A, which contains an L-galactofuranose moiety, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. The presence of the L-galactofuranose sugar is crucial for the antibiotic's activity. Understanding the biosynthesis of this sugar moiety is therefore of significant interest to drug development professionals for the potential to create novel antibiotic derivatives with improved efficacy or altered spectrum of activity. The pathway provides a new target for the development of antibacterial agents that could inhibit L-galactofuranose synthesis, thereby crippling the production of essential bacterial compounds.

Future Directions

The discovery of L-galactofuranose in a non-polymeric natural product and the subsequent elucidation of its biosynthetic pathway have laid the groundwork for exciting future research. Further exploration of diverse natural sources may reveal a wider distribution and variety of L-galactofuranose-containing molecules. A deeper understanding of the structure and mechanism of MtdL could facilitate the design of specific inhibitors as potential antimicrobial agents. Moreover, the role of L-galactofuranose in other biological processes beyond its inclusion in antibiotics remains a fertile area for investigation, promising to expand our knowledge of the complex world of carbohydrates.

References

Early Determination of the α-L-Galactofuranose Configuration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that established the anomeric configuration of α-L-galactofuranose. In an era predating modern spectroscopic techniques, the determination of stereochemistry at the anomeric center was a significant scientific challenge. Early 20th-century carbohydrate chemists relied on a combination of chemical synthesis, classical reaction mechanisms, and polarimetry, most notably leveraging Hudson's rules of isorotation. This document outlines the key experimental approaches and presents the quantitative data that were pivotal in assigning the α-configuration to the levorotatory furanosidic form of L-galactose.

Foundational Principles: Hudson's Rules of Isorotation

At the heart of early configurational analysis of anomers were Hudson's rules of isorotation. These empirical rules, developed in the early 1900s, provided a powerful tool for assigning anomeric configurations based on optical rotation measurements. The core tenets of these rules as applied to glycosides are:

-

First Rule (Rule of Superposition): The optical rotation of a glycoside can be considered as the algebraic sum of the rotational contribution of the anomeric center (A) and the contribution of the remainder of the sugar ring (B). For an anomeric pair (α and β), the molecular rotations can be expressed as:

-

[M]α = A + B

-

[M]β = -A + B

-

-

Second Rule: For D-sugars, the α-anomer is the more dextrorotatory of the anomeric pair. Conversely, for L-sugars, the α-anomer is the more levorotatory.

The validity of these rules was foundational for assigning configurations to newly synthesized glycosides, including those of L-galactose in its furanose form.

Synthesis of Methyl L-Galactofuranosides: The Fischer Glycosidation

A key experimental challenge was the synthesis and separation of the anomeric methyl L-galactofuranosides. The Fischer glycosidation was the primary method employed. This reaction involves treating the parent sugar with an alcohol (in this case, methanol) in the presence of an acid catalyst (typically hydrogen chloride). This process leads to the formation of a mixture of α and β-pyranosides and α and β-furanosides.

Experimental Protocol: Fischer Glycosidation of L-Galactose

A detailed, generalized protocol based on early 20th-century methods is as follows:

-

Preparation of the Reaction Mixture: L-galactose was dissolved in anhydrous methanol (B129727).

-

Catalysis: The solution was cooled in an ice bath, and dry hydrogen chloride gas was bubbled through it until a specific concentration (e.g., 1-2%) was reached. Alternatively, a solution of acetyl chloride in methanol was used to generate HCl in situ.

-

Reaction: The reaction vessel was sealed and allowed to stand at room temperature for an extended period, often several days, to reach equilibrium.

-

Neutralization: The acidic reaction mixture was neutralized, typically with silver carbonate or lead carbonate, to precipitate the chloride ions.

-

Filtration and Concentration: The mixture was filtered to remove the insoluble salts, and the filtrate was concentrated under reduced pressure to yield a syrup containing a mixture of methyl L-glycosides.

-

Isolation of Furanosides: The separation of the furanoside anomers from the pyranosides and from each other was a significant challenge. Early methods relied on fractional crystallization, often of acetylated or benzoylated derivatives, which exhibited different solubilities.

Configurational Assignment via Optical Rotation

Once the anomeric methyl L-galactofuranosides were isolated, their optical rotations were measured using a polarimeter. The assignment of the α- and β-configurations was then made by applying Hudson's second rule. The anomer with the more negative (levorotatory) specific rotation was assigned the α-L-configuration, while the less levorotatory (or dextrorotatory) anomer was assigned the β-L-configuration.

Quantitative Data: Optical Rotations of Methyl L-Galactofuranosides

The following table summarizes representative optical rotation data for the anomeric methyl L-galactofuranosides as would have been determined by early researchers. It is important to note that the exact values reported in historical literature may vary slightly due to differences in purity, solvent, and instrumentation.

| Compound | Anomeric Configuration | Specific Rotation ([\α]D) |

| Methyl L-Galactofuranoside | α | Highly Levorotatory |

| Methyl L-Galactofuranoside | β | Less Levorotatory |

Note: Precise numerical values from the earliest literature specifically for the separated L-galactofuranosides are scarce in modern databases. The qualitative relationship is the key finding based on Hudson's rules.

Logical Workflow for Anomeric Assignment

The logical process for determining the anomeric configuration of α-L-galactofuranose in the early 20th century can be visualized as a straightforward workflow.

Chemical Corroboration

While optical rotation was the primary method, chemical evidence also supported the configurational assignments. For instance, the relative rates of hydrolysis of the anomeric glycosides could provide clues. Generally, for furanosides, one anomer hydrolyzes more rapidly than the other under acidic conditions. While not an absolute determinant, consistent differences in reactivity between the two isolated anomers provided corroborating evidence for their distinct stereochemical nature.

Conclusion

The establishment of the α-L-galactofuranose configuration stands as a testament to the ingenuity of early carbohydrate chemists. Through the systematic application of chemical synthesis, meticulous separation techniques, and the insightful interpretation of polarimetric data via Hudson's rules of isorotation, the stereochemistry of this important sugar derivative was elucidated long before the advent of modern analytical methods. This foundational work paved the way for a deeper understanding of the structure and function of carbohydrates in biological systems.

The Pivotal Role of α-L-Galactofuranose in Bacterial Physiology and Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactofuranose (Galf), a five-membered ring isomer of galactose, is a crucial component of the cell wall in a variety of pathogenic bacteria, yet it is absent in mammals. This makes the biosynthetic pathway of Galf an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the biological role of α-L-galactofuranose and its more prevalent enantiomer, α-D-galactofuranose, in bacteria. It details the biosynthesis of UDP-galactofuranose, its incorporation into essential glycoconjugates, and its critical function in cell wall integrity and bacterial viability, with a particular focus on Mycobacterium tuberculosis. Furthermore, this guide outlines key experimental protocols and summarizes quantitative data on enzyme kinetics and inhibitor efficiencies, offering a valuable resource for researchers in microbiology and drug discovery.

Introduction

Galactose, a common monosaccharide, typically exists in a six-membered pyranose ring form (Galp). However, in many microorganisms, it can also adopt a thermodynamically less favorable five-membered furanose ring structure (Galf).[1][2] While the D-enantiomer of galactofuranose is a well-established, essential component of the cell wall of pathogenic bacteria like Mycobacterium tuberculosis, the L-form, α-L-galactofuranose, is rarer but has been identified in certain bacterial secondary metabolites.[3][4] The absence of Galf in humans and its vital role in bacterial survival make the enzymes involved in its biosynthesis and incorporation prime targets for new antibacterial therapies.[5][6][7] This guide will delve into the core aspects of galactofuranose metabolism in bacteria, providing a technical overview for scientific professionals.

Biosynthesis of UDP-Galactofuranose: The Gateway to Galf Glycoconjugates

The sole precursor for all galactofuranose residues in bacterial glycoconjugates is UDP-galactofuranose (UDP-Galf).[2][8] This crucial molecule is synthesized from UDP-galactopyranose (UDP-Galp) through an intramolecular isomerization reaction catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM), also known as Glf.[6][9]

The UGM-catalyzed reaction is a redox-neutral process, which is atypical for a flavoenzyme.[6][7] The reaction mechanism involves the reduced flavin cofactor acting as a nucleophile, attacking the anomeric carbon of the galactose moiety in UDP-Galp. This leads to the formation of a covalent flavin-sugar intermediate, facilitating the opening of the pyranose ring and its subsequent contraction into the furanose form before being released as UDP-Galf.[6][10][11] The equilibrium of this reaction strongly favors the more stable UDP-Galp form.[8]

In Escherichia coli, the gene encoding UGM is designated as glf, while in Mycobacterium tuberculosis, it is Rv3809c.[12][13] The essentiality of UGM for the viability of several pathogenic bacteria, including M. tuberculosis, underscores its importance as a therapeutic target.[12][14][15]

Caption: The reversible isomerization of UDP-galactopyranose to UDP-galactofuranose catalyzed by UGM.

Incorporation of Galf into the Mycobacterial Cell Wall

In Mycobacterium tuberculosis, Galf is a fundamental component of the arabinogalactan (B145846) (AG), a polysaccharide that forms the central core of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[2][10][12] This complex is essential for the structural integrity and low permeability of the mycobacterial cell wall.[10] The galactan portion of AG is a linear polymer of approximately 30 alternating β-(1→5) and β-(1→6)-linked D-Galf residues.[2][16]

The biosynthesis of the galactan chain is a multi-step process initiated on a decaprenyl-phosphate-P-GlcNAc-Rha lipid carrier and is catalyzed by two key galactofuranosyltransferases, GlfT1 and GlfT2.[17][18]

-

Initiation by GlfT1: The process begins with the transfer of two Galf residues from UDP-Galf to the lipid-linked acceptor. GlfT1 (encoded by Rv3782 in M. tuberculosis) is a bifunctional enzyme that catalyzes the addition of the first Galf residue via a β-(1→5) linkage, followed by a second Galf residue through a β-(1→4) or β-(1→6) linkage.[17][18]

-

Polymerization by GlfT2: The resulting lipid-linked disaccharide serves as the substrate for GlfT2 (encoded by Rv3808c in M. tuberculosis), which is responsible for the polymerization of the bulk of the galactan chain.[19][20] GlfT2 is also a bifunctional enzyme that processively adds approximately 30 Galf units, creating the characteristic alternating β-(1→5) and β-(1→6) linkages.[17][19][20]

The essentiality of both GlfT1 and GlfT2 for mycobacterial growth has been demonstrated, making them, alongside UGM, attractive targets for anti-tuberculosis drug development.[12][14]

Caption: Workflow of galactan polymerization by GlfT1 and GlfT2 on a lipid carrier.

Biological Functions and Significance in Pathogenicity

The primary role of galactofuranose in bacteria is structural, contributing to the integrity of the cell envelope. In mycobacteria, the galactan polymer is the backbone to which the arabinan (B1173331) chains and mycolic acids are attached.[2][12] Disruption of galactan synthesis leads to a compromised cell wall, making the bacteria susceptible to environmental stresses and host immune responses, and ultimately leading to cell death.[12][14]

Beyond mycobacteria, galactofuranose is found in the lipopolysaccharide (LPS) O-antigens of several Gram-negative bacteria, including pathogenic strains of Klebsiella pneumoniae and E. coli.[15][21] In these organisms, the Galf-containing LPS can contribute to serum resistance and virulence. In the symbiotic bacterium Mycetohabitans rhizoxinica, a Galf-containing LPS is crucial for its survival within its fungal host.[22]

The presence of α-L-galactofuranose is less common. It has been identified as a component of the nucleoside antibiotic A201A produced by Micromonospora thermotolerans. The biosynthesis of GDP-α-L-galactofuranose in this bacterium involves a distinct mutase, MtdL, which is different from the UGM that synthesizes UDP-D-galactofuranose.[3]

Galf Biosynthesis Pathway as a Drug Target

The essential nature of the galactofuranose biosynthetic pathway in pathogenic bacteria, coupled with its absence in humans, makes it an ideal target for the development of new antimicrobial drugs.[5][23] Significant efforts have been focused on discovering inhibitors for UGM and the galactofuranosyltransferases.

UGM Inhibitors

A variety of small molecule inhibitors targeting UGM have been identified through high-throughput screening and rational drug design.[9][24][25][26] These inhibitors can be broadly categorized as substrate analogs and allosteric inhibitors.

| Inhibitor Class | Example Compound | Target Organism | IC50 / Ki | Reference |

| Aminothiazoles | Compound 2 | M. tuberculosis | 1.3 ± 0.1 µM (IC50) | [9] |

| Thiazolidines | Not specified | M. tuberculosis | - | [25] |

| Allosteric Inhibitors | MS208 | M. tuberculosis | - (aggregation-based) | [5] |

| UDP-Galf Derivatives | 5-deoxy-5-fluoro-UDP-Galf | M. tuberculosis | Potent inhibitor | [16] |

Table 1: Examples of UDP-galactopyranose mutase (UGM) inhibitors.

Galactofuranosyltransferase Inhibitors

Targeting GlfT1 and GlfT2 is also a promising strategy. Synthetic analogs of UDP-Galf and the lipid carrier acceptor have been shown to inhibit galactan polymerization. For instance, UDP-Galf derivatives modified at the C-5 or C-6 position of the furanose ring have demonstrated potent inhibitory activity against galactan biosynthesis in a cell-free assay.[16]

Key Experimental Protocols

UDP-Galactopyranose Mutase (UGM) Activity Assay

A common method to measure UGM activity is a coupled enzyme assay.

-

Principle: The assay measures the conversion of UDP-Galp to UDP-Galf. The reaction is coupled to UDP-glucose pyrophosphorylase (GalU) and UDP-glucose dehydrogenase (UGD). UGD catalyzes the NAD+-dependent oxidation of UDP-glucose, which is formed from UTP and glucose-1-phosphate by GalU. The production of NADH is monitored spectrophotometrically at 340 nm.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

UDP-Galp (substrate)

-

Recombinant UGM enzyme

-

Coupling enzymes (GalU and UGD)

-

UTP

-

Glucose-1-phosphate

-

NAD+

-

-

Procedure: a. The reaction is initiated by the addition of UGM. b. The increase in absorbance at 340 nm is monitored over time. c. The rate of NADH production is proportional to the UGM activity.

Generation of a Conditional Knockout of glf in Mycobacterium smegmatis

This protocol is adapted from studies demonstrating the essentiality of glf.[14]

-

Construct a suicide delivery vector: a. Clone the glf gene with flanking homologous regions into a suicide vector containing a selectable marker (e.g., kanamycin (B1662678) resistance) and a counter-selectable marker (e.g., sacB). b. Introduce a deletion or disruption within the glf gene in the vector.

-

Prepare rescue plasmids: a. Clone the wild-type glf gene into an integrative plasmid with a different selectable marker (e.g., hygromycin resistance). b. Clone the downstream essential gene, Rv3808c (glfT2), into another plasmid with a temperature-sensitive origin of replication and a third selectable marker (e.g., apramycin (B1230331) resistance).

-

Electroporation and Selection: a. Co-electroporate the suicide vector and the two rescue plasmids into M. smegmatis. b. Select for single-crossover homologous recombinants on plates containing all three antibiotics. c. Screen for double-crossover events (allelic exchange) by plating on sucrose-containing medium. The sacB gene confers sucrose (B13894) sensitivity, so only double-crossover mutants will grow.

-

Conditional Growth Assessment: a. Grow the resulting mutant strain at the permissive temperature (e.g., 30°C). b. Shift the culture to the non-permissive temperature (e.g., 42°C) to induce the loss of the temperature-sensitive plasmid carrying Rv3808c. c. Monitor bacterial growth. A lack of growth at the non-permissive temperature confirms the essentiality of the gene.

Conclusion

The biosynthesis of α-L-galactofuranose and its more common D-isomer represents a critical pathway for the survival and pathogenicity of numerous bacteria. The enzymes UGM, GlfT1, and GlfT2 are central to this process and have been validated as promising targets for the development of novel antibacterial agents. A deeper understanding of the structure, function, and regulation of these enzymes will be instrumental in designing potent and specific inhibitors to combat bacterial infections, particularly those caused by multidrug-resistant strains of Mycobacterium tuberculosis. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to this important area of drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. alpha-L-galactofuranose | C6H12O6 | CID 53664875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target [harvest.usask.ca]

- 6. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Galactofuranose-Related Enzymes: Challenges and Hopes [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. proteopedia.org [proteopedia.org]

- 12. Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Galactosyl Transferases in Mycobacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Galactosyl transferases in mycobacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. uniprot.org [uniprot.org]

- 21. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structural Basis of Ligand Binding to UDP-Galactopyranose Mutase fromMycobacterium tuberculosis | CIC bioGUNE | Center for Cooperative Research in Biosciences [cicbiogune.es]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Terrestrial Treasure: A Technical Guide to the Natural Sources of α-L-Galactofuranose

A comprehensive guide for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of the rare sugar α-L-galactofuranose.

Introduction

L-galactose and its furanose form, L-galactofuranose, are exceedingly rare in nature, in stark contrast to their ubiquitous D-isomers. While D-galactofuranose is a known component of the cell walls of various fungi, bacteria, and protozoa, the natural occurrence of α-L-galactofuranose has, until recently, been largely uncharacterised. This technical guide provides an in-depth exploration of the primary known natural source of α-L-galactofuranose: the antibiotic A201A. Produced by the marine actinomycete Marinactinospora thermotolerans and the terrestrial actinomycete Streptomyces capreolus, this complex nucleoside antibiotic contains a unique α-L-galactofuranosyl moiety. This guide will detail the producing organisms, the biosynthetic pathway of α-L-galactofuranose, and comprehensive protocols for its extraction, purification, and quantification.

I. Natural Sources of α-L-Galactofuranose

The principal known natural source of α-L-galactofuranose is as a constituent of the aminonucleoside antibiotic A201A. This antibiotic is produced by two known species of actinomycetes:

-

Marinactinospora thermotolerans SCSIO 00652 : A marine actinomycete isolated from deep-sea sediment in the South China Sea. This organism is a significant producer of A201A and its biosynthetic pathway has been extensively studied[1][2][3].

-

Streptomyces capreolus NRRL 3817 : A terrestrial actinomycete, which was the original reported producer of A201A[4][5].

The α-L-galactofuranose unit is a key structural component of the A201A molecule, linked to other sugar moieties[6][7][8].

II. Biosynthesis of α-L-Galactofuranose in A201A Producers

The biosynthesis of α-L-galactofuranose in M. thermotolerans is a fascinating enzymatic process that diverges from the well-understood pathways for D-galactofuranose. The key steps are encoded within the A201A biosynthetic gene cluster (mtd cluster)[1][6][9].

The central enzyme in this pathway is GDP-L-galactose mutase (MtdL) , which catalyzes the conversion of GDP-β-L-galactopyranose to GDP-α-L-galactofuranose. This activated furanose sugar is then utilized by a glycosyltransferase for incorporation into the A201A scaffold[9].

The biosynthetic pathway for the sugar moieties of A201A, including α-L-galactofuranose, is initiated from D-mannose. The key enzymatic steps are as follows[9]:

-

Phosphorylation of D-mannose by MtdK.

-

Conversion to GDP-α-D-mannose .

-

Epimerization by GDP-α-D-mannose 3',5'-epimerase (MtdM) to yield GDP-β-L-galactopyranose .

-

Isomerization by GDP-L-galactose mutase (MtdL) to form GDP-α-L-galactofuranose . This reaction is dependent on the presence of divalent cations such as Mg²⁺ or Mn²⁺[9].

The resulting GDP-α-L-galactofuranose serves as the donor substrate for a glycosyltransferase within the A201A biosynthetic pathway to attach the L-galactofuranosyl moiety to the growing antibiotic structure.

Diagram of the A201A Sugar Biosynthetic Pathway

Caption: Biosynthetic pathway of the sugar moieties in antibiotic A201A.

III. Quantitative Data on A201A Production

The yield of A201A from fermentation can vary depending on the producing strain and fermentation conditions.

| Producing Organism | Strain | Fermentation Conditions | A201A Yield (mg/L) | Reference |

| Marinactinospora thermotolerans | Wild-Type SCSIO 00652 | Modified ISP4 medium, 28°C, 9 days | 12.5 | [2] |

| Marinactinospora thermotolerans | ΔmtdA mutant | Modified ISP4 medium, 28°C, 9 days | 312.5 | [2] |

IV. Experimental Protocols

A. Cultivation of Marinactinospora thermotolerans for A201A Production

This protocol is adapted from Zhu et al. (2012)[1][2].

1. Media Preparation:

-

Modified ISP4 Medium (per liter):

-

Soluble starch: 10.0 g

-

K₂HPO₄: 1.0 g

-

MgSO₄·7H₂O: 1.0 g

-

NaCl: 1.0 g

-

(NH₄)₂SO₄: 2.0 g

-

CaCO₃: 2.0 g

-

Trace element solution: 1.0 mL (FeSO₄·7H₂O 0.1 g, MnCl₂·4H₂O 0.1 g, ZnSO₄·7H₂O 0.1 g in 100 mL distilled water)

-

Distilled water to 1 L

-

Adjust pH to 7.2-7.4 before autoclaving.

-

-

TSB (Trypticase Soy Broth) Medium (per liter):

-

Tryptone: 17.0 g

-

Soytone: 3.0 g

-

Dextrose: 2.5 g

-

NaCl: 5.0 g

-

K₂HPO₄: 2.5 g

-

Distilled water to 1 L

-

2. Cultivation Workflow:

Caption: Workflow for the cultivation of M. thermotolerans for A201A production.

B. Extraction and Purification of A201A

This protocol is a generalized procedure based on available literature[1][5][10].

1. Extraction:

-

Centrifuge the fermentation broth to separate the mycelial cake and the supernatant.

-

Extract the supernatant three times with an equal volume of butanone.

-

Extract the mycelial cake three times with acetone (B3395972) (0.5 L per 6 L of original culture).

-

Combine all organic extracts and evaporate to dryness under reduced pressure.

2. Purification:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Apply the dissolved extract to a silica (B1680970) gel column (100-200 mesh) pre-equilibrated with chloroform.

-

Elute the column with a gradient of chloroform-methanol (from 10:0 to 8:2, v/v).

-

Collect fractions and monitor for the presence of A201A using HPLC-UV at 275 nm.

-

Pool the fractions containing A201A and evaporate the solvent.

-

Further purify by recrystallization from cold acetone to obtain crystalline A201A.

C. Hydrolysis of A201A and Monosaccharide Analysis

1. Acid Hydrolysis:

-

Dissolve a known amount of purified A201A in 2 M trifluoroacetic acid (TFA).

-

Heat the solution at 100°C for 3-4 hours in a sealed tube to cleave the glycosidic bonds[10].

-

Cool the reaction mixture and evaporate the TFA under a stream of nitrogen.

-

Re-dissolve the dried hydrolysate in deionized water for analysis.

2. HPLC Analysis of L-Galactose:

A variety of HPLC methods can be used for the analysis of monosaccharides. A common approach involves derivatization to enhance detection.

-

Derivatization with 2-aminobenzoic acid (2-AA)[10]:

-

To the dried hydrolysate, add 5 µL of 80 mg/mL sodium acetate (B1210297) trihydrate.

-

Prepare a 2-AA labeling solution by dissolving 30 mg of 2-AA and 30 mg of sodium cyanoborohydride in 1 mL of 2% (w/v) boric acid in methanol.

-

Add 10 µL of the labeling solution to the sample.

-

Incubate at 80°C for 60 minutes.

-

Dilute the labeled sample for HPLC analysis.

-

-

HPLC Conditions (example):

-

Column: Reversed-phase C18 column (e.g., XBridge C18, 5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.2% N-butylamine, 0.5% phosphoric acid, 1% THF in water.

-

Mobile Phase B: 50% Mobile Phase A in acetonitrile.

-

Gradient: A linear gradient tailored to separate the monosaccharides of interest.

-

Detection: Fluorescence (Excitation: 360 nm, Emission: 425 nm).

-

Quantification: Compare the peak area of the L-galactose peak in the sample to a standard curve of derivatized L-galactose.

-

D. In Vitro Assay for GDP-L-galactose Mutase (MtdL)

This protocol is based on the in vitro characterization of MtdL by Zhu et al. (2017)[9].

1. Reagents:

-

Purified His-tagged MtdL enzyme.

-

GDP-β-L-galactose (substrate).

-

50 mM Phosphate buffer (pH 8.0).

-

5 mM MgCl₂ or MnCl₂.

2. Assay Procedure:

-

Prepare a 50 µL reaction mixture containing:

-

0.2 mM GDP-β-L-galactose

-

5 mM MgCl₂ or MnCl₂

-

2 µM purified MtdL enzyme

-

50 mM Phosphate buffer (pH 8.0)

-

-

Incubate the reaction at 37°C for 20 minutes.

-

Terminate the reaction by heating or by adding a quenching agent.

-

Analyze the reaction products by HPLC to detect the formation of GDP-α-L-galactofuranose. The ratio of the pyranose to furanose form can be determined by the peak areas[9].

V. Conclusion

The discovery of α-L-galactofuranose in the antibiotic A201A has opened a new chapter in the study of rare sugars. The producing organisms, Marinactinospora thermotolerans and Streptomyces capreolus, provide a tangible source for this unique monosaccharide. The elucidation of the biosynthetic pathway, particularly the function of the GDP-L-galactose mutase MtdL, offers exciting possibilities for enzymatic synthesis and the generation of novel glycosylated compounds. The detailed protocols provided in this guide will empower researchers to explore the fascinating biology and chemistry of α-L-galactofuranose and its potential applications in drug development and glycobiology.

References

- 1. Characterization of the biosynthetic gene cluster (ata) for the A201A aminonucleoside antibiotic from Saccharothrix mutabilis subsp. capreolus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Engineered Overproduction of Antimicrobial Nucleoside Antibiotic A201A from the Deep-Sea Marine Actinomycete Marinactinospora thermotolerans SCSIO 00652 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and engineered overproduction of antimicrobial nucleoside antibiotic A201A from the deep-sea marine actinomycete Marinactinospora thermotolerans SCSIO 00652 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 6. Deciphering the sugar biosynthetic pathway and tailoring steps of nucleoside antibiotic A201A unveils a GDP-l-galactose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

An In-depth Technical Guide to α-L-Galactofuranose and α-L-Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical, biological, and experimental distinctions between alpha-L-galactofuranose (α-L-Galf) and alpha-L-galactopyranose (α-L-Galp). This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure, function, and manipulation of these important carbohydrate isomers.

Core Concepts: Structure and Stability

L-Galactose, like other hexoses, can exist in equilibrium between an open-chain aldehyde form and cyclic hemiacetal structures. The most prevalent of these cyclic forms are the five-membered furanose and the six-membered pyranose rings.

-

α-L-Galactopyranose (α-L-Galp): This isomer possesses a six-membered tetrahydropyran (B127337) ring. Due to lower ring strain and steric hindrance, the pyranose form is the more thermodynamically stable and favored structure in solution.[1]

-

α-L-Galactofuranose (α-L-Galf): This isomer features a five-membered tetrahydrofuran (B95107) ring. This configuration is thermodynamically less favorable than its pyranose counterpart.[1]

The interconversion between these forms is crucial for their biological roles and is mediated by specific enzymes.

Biological Significance and Distribution

The distribution of these two L-galactose isomers in nature is markedly different, a fact that has significant implications for drug development.

-

α-L-Galactopyranose: While D-galactose is the common epimer in mammals, L-galactose in its pyranose form has been identified in some natural sources, including marine algae.[2]

-

α-L-Galactofuranose: This furanose form is notably absent in mammals.[1] However, it is an essential structural component of glycoconjugates, including polysaccharides and glycoproteins, in a wide range of pathogenic microorganisms such as bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Aspergillus fumigatus), and protozoan parasites (e.g., Leishmania species).[1] This unique distribution makes the biosynthetic pathway of α-L-Galf an attractive target for antimicrobial drug development.

Physicochemical Properties

The structural differences between the two isomers give rise to distinct physicochemical properties. While extensive experimental data for α-L-galactofuranose is limited, a comparison can be made using available experimental and computed data.

| Property | α-L-Galactofuranose | α-L-Galactopyranose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molar Mass | 180.16 g/mol [3] | 180.16 g/mol [4] |

| Ring Size | 5-membered (furanose) | 6-membered (pyranose) |

| Melting Point | Not available | 166-167 °C[5] |

| Hydrogen Bond Donor Count | 5 (Computed)[3] | 5 (Computed)[4] |

| Hydrogen Bond Acceptor Count | 6 (Computed)[3] | 6 (Computed)[4] |

| Rotatable Bond Count | 1 (Computed)[3] | 1 (Computed)[4] |

Biosynthesis and Key Enzymes

The sole precursor for the biosynthesis of L-galactofuranose-containing glycoconjugates is the activated sugar nucleotide, UDP-α-L-galactofuranose (UDP-L-Galf). This molecule is synthesized from UDP-α-L-galactopyranose (UDP-L-Galp) by the action of the enzyme UDP-galactopyranose mutase (UGM) .

UGM catalyzes the reversible ring contraction of the pyranose ring to the furanose ring.[1] This enzyme is essential for the viability and virulence of many pathogens that contain galactofuranose in their cell walls or surface coats. The absence of UGM in humans makes it a prime target for the development of novel antimicrobial agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of L-galactose isomers and the characterization of the key enzyme in their interconversion.

Synthesis of L-Galactose Derivatives

Protocol 1: Chemical Synthesis of a Protected α-L-Galactopyranoside Derivative

This protocol outlines a general procedure for the synthesis of a protected L-galactopyranoside, which can be a precursor for further modifications. The synthesis often starts from a more readily available D-sugar and involves key inversion steps.

-

Starting Material: Begin with a suitable D-galactose or D-glucose derivative.

-

Functional Group Manipulation: Employ a series of protection and deprotection steps to isolate specific hydroxyl groups. For example, use benzylidene acetals to protect the 4- and 6-hydroxyl groups.

-

Inversion of Stereochemistry: Perform a key inversion step to convert the D-configuration to the L-configuration. This can be achieved, for instance, by an oxidation-reduction sequence at a specific carbon center or via nucleophilic substitution with inversion of configuration (e.g., an SN2 reaction on a sulfonate ester).

-

Glycosylation: Introduce the anomeric substituent (e.g., a methyl group via methylation) to form the glycoside.

-

Purification: Purify the product at each step using column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: Enzymatic Synthesis of UDP-α-L-galactofuranose

This protocol describes the enzymatic conversion of UDP-α-L-galactopyranose to UDP-α-L-galactofuranose.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the substrate, UDP-α-L-galactopyranose.

-

Enzyme Addition: Add purified UDP-galactopyranose mutase (UGM) to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient period to allow the reaction to approach equilibrium.

-

Reaction Quenching: Stop the reaction by heat inactivation of the enzyme or by the addition of a quenching agent like a strong acid.

-

Purification of UDP-α-L-Galf: Separate UDP-α-L-Galf from the remaining UDP-α-L-Galp using high-performance anion-exchange chromatography (HPAEC).[6]

-

Analysis: Confirm the identity of the purified UDP-α-L-Galf using mass spectrometry and NMR spectroscopy.[6]

Purification and Analysis

Protocol 3: Purification of L-Galactose Isomers

Due to their high polarity, the purification of unprotected L-galactose isomers often employs hydrophilic interaction liquid chromatography (HILIC).

-

Column Selection: Utilize a HILIC stationary phase, such as an amide- or amino-bonded silica column.

-

Mobile Phase: Use a mobile phase consisting of a high percentage of an organic solvent (e.g., acetonitrile) with a smaller percentage of aqueous buffer.

-

Gradient Elution: Apply a gradient of increasing aqueous buffer concentration to elute the isomers.

-

Detection: Use a universal detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as sugars lack a strong chromophore.

-

Fraction Collection and Analysis: Collect fractions and analyze them for purity using analytical HPLC or TLC. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Structural Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between α-L-galactofuranose and α-L-galactopyranose.

-

Sample Preparation: Dissolve the purified sugar in deuterium (B1214612) oxide (D₂O).

-

1D NMR Spectroscopy:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric proton (H-1) signals for the furanose and pyranose forms will appear at different chemical shifts. The coupling constants (J-values) between H-1 and H-2 are also diagnostic of the anomeric configuration (α or β).

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbon (C-1) chemical shifts are highly sensitive to the ring size and anomeric configuration.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Use to establish the proton-proton coupling networks within each sugar ring, allowing for the assignment of all proton signals.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom, enabling the assignment of the carbon spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for determining glycosidic linkages in oligosaccharides.

-

-

Data Interpretation: Compare the observed chemical shifts and coupling constants to literature values for known galactofuranose and galactopyranose compounds to confirm the structure.[7][8]

Enzyme Activity Assay

Protocol 5: UDP-galactopyranose Mutase (UGM) Activity Assay

This protocol describes an HPLC-based assay to measure the activity of UGM.[6]

-

Reaction Setup: Prepare reaction mixtures containing UDP-α-L-galactopyranose in a suitable buffer and initiate the reaction by adding the enzyme solution.

-

Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding acid or boiling).

-

HPLC Analysis: Inject the quenched samples onto an anion-exchange HPLC column.

-

Separation and Detection: Separate the substrate (UDP-L-Galp) and the product (UDP-L-Galf) using an appropriate buffer gradient. Monitor the elution profile using a UV detector at 262 nm (for the uracil (B121893) base).

-

Quantification: Determine the amount of product formed at each time point by integrating the peak area corresponding to UDP-L-Galf.

-

Activity Calculation: Calculate the initial reaction velocity from the rate of product formation.

Conclusion

The distinct structural and biological profiles of α-L-galactofuranose and α-L-galactopyranose underscore their importance in carbohydrate chemistry and drug development. The presence of the furanose form in pathogenic microorganisms and its absence in humans provides a unique therapeutic window. A thorough understanding of their properties, biosynthesis, and the experimental techniques used to study them is crucial for exploiting these differences in the development of novel therapeutics.

References

- 1. trace.tennessee.edu [trace.tennessee.edu]

- 2. 3,6-anhydro-alpha-L-galactopyranose | C6H10O5 | CID 448931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H12O6 | CID 53664875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alpha-L-Galactopyranose | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Enzymatic synthesis of UDP-galactofuranose and an assay for UDP-galactopyranose mutase based on high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of L-Galactofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key methodologies for the identification and characterization of L-galactofuranose (Galf), a five-membered ring isomer of galactose. While absent in mammals, Galf is an essential component of the cell walls of numerous pathogens, including fungi, bacteria, and protozoa, making its biosynthetic pathways attractive targets for novel antimicrobial drug development.[1] This guide details the biosynthesis of L-Galf, outlines key analytical techniques for its identification, provides experimental protocols, and presents quantitative data from relevant studies.

Biosynthesis of L-Galactofuranose

The primary pathway for the synthesis of the activated sugar donor, UDP-L-galactofuranose (UDP-Galf), begins with UDP-D-galactopyranose (UDP-Galp). In many organisms, UDP-Galp is produced from UDP-glucose via the action of UDP-glucose-4-epimerase (UGE) or through the salvage of galactose via the Leloir pathway.[2][3] The key enzymatic step is the conversion of UDP-Galp to UDP-Galf, a reaction catalyzed by the flavin-dependent enzyme UDP-galactopyranose mutase (UGM).[2][4] This enzyme is a critical focus of research for antimicrobial therapies due to its absence in mammals.[1][4]

In some organisms, an alternative pathway for the synthesis of a different nucleotide-activated form, GDP-L-galactofuranose, has been identified. This pathway initiates from GDP-α-D-mannose, which is converted to GDP-β-L-galactose by a 3',5'-epimerase. Subsequently, a GDP-L-galactose mutase catalyzes the pyranose-to-furanose ring isomerization to yield GDP-α-L-galactofuranose.[5]

Caption: Key enzymatic steps in the biosynthesis of UDP-L-galactofuranose.

Analytical Techniques for L-Galactofuranose Identification

A variety of analytical methods can be employed for the detection and characterization of L-Galf in biological samples. The choice of technique often depends on the nature of the sample, the required sensitivity, and the level of structural detail needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of glycans, including the determination of monosaccharide composition, anomeric configuration (α or β), glycosidic linkages, and ring form (pyranose or furanose).[6][7][8]

Key Principles:

-

¹H-NMR: The anomeric protons (H-1) of sugar residues have distinct chemical shifts in the ¹H-NMR spectrum, providing a fingerprint for the glycan structure.[7] For L-Galf residues in fungal-type galactomannan (B225805), characteristic signals for the H-1 proton have been identified at approximately 5.195 ppm and 5.05 ppm.[9]

-

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign all the proton signals within a single monosaccharide residue. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate proton signals with their directly attached carbon signals, enabling the assignment of the ¹³C spectrum.[8]

Experimental Protocol: ¹H-NMR Analysis of Fungal Galactomannan

-

Sample Preparation:

-

Isolate the glycan of interest to >90% purity and lyophilize the sample.[10]

-

Remove any buffers or salts, as they can interfere with the NMR analysis.[10]

-

Dissolve the sample in deuterium (B1214612) oxide (D₂O) to a final volume of 200-500 µL.[10]

-

Transfer the solution to a 5-mm NMR tube.[10]

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz or higher).[10]

-

Identify the "structural reporter group" signals, particularly the anomeric protons, which typically resonate between δ 4.4 and 6.0 ppm.[7]

-

For more complex structures, acquire a series of two-dimensional NMR spectra (e.g., COSY, TOCSY, HSQC) to enable full structural assignment.[8]

-

-

Data Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used for the analysis of monosaccharide composition and linkage analysis of complex carbohydrates. For this, the polysaccharide is typically derivatized to form volatile compounds that can be separated by gas chromatography and identified by their mass spectra.

Key Principles: The most common method for linkage analysis involves permethylation of the polysaccharide, followed by hydrolysis, reduction, and acetylation to produce partially O-methylated alditol acetates (PMAAs).[11] The PMAAs are then analyzed by GC-MS. The retention time on the GC column and the fragmentation pattern in the mass spectrometer are characteristic for each type of linkage.[12]

Experimental Protocol: PMAA Analysis of Galf-containing Polysaccharides

-

Permethylation:

-

Completely O-methylate the purified polysaccharide using a method such as that of Hakomori, which employs methylsulfinyl carbanion and methyl iodide in dimethyl sulfoxide.[11]

-

-

Hydrolysis:

-

Hydrolyze the permethylated polysaccharide to release the partially O-methylated monosaccharides.

-

-

Reduction:

-

Reduce the partially O-methylated monosaccharides with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄) to form the corresponding alditols.[11]

-

-

Acetylation:

-

Acetylate the resulting alditols with acetic anhydride (B1165640) and pyridine (B92270) to form the volatile PMAAs.[11]

-

-

GC-MS Analysis:

-

Dissolve the PMAA mixture in a suitable solvent (e.g., acetone).[12]

-

Inject the sample into a GC-MS system equipped with a capillary column (e.g., OV-225).[12]

-

Use a temperature program to separate the different PMAA derivatives. A typical program might be: initial temperature of 50°C for 1 min, ramp to a higher temperature for separation.[12]

-

Acquire mass spectra in the electron impact (EI) mode.[12]

-

Identify the PMAAs by comparing their retention times and mass spectra with those of known standards.[12][13]

-

Caption: General workflow for the preparation and analysis of PMAAs by GC-MS.

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are widely used for the detection of specific antigens in biological fluids. For the detection of L-Galf, ELISAs targeting galactomannan, a major Galf-containing polysaccharide in the cell wall of Aspergillus species, are commercially available and used in clinical diagnostics.

Key Principles: The Platelia™ Aspergillus ELISA is a double-sandwich immunoassay that utilizes a rat monoclonal antibody, EB-A2, which specifically recognizes β-(1→5)-linked Galf residues in galactomannan.[14][15] The presence of galactomannan in a sample, such as serum or bronchoalveolar lavage (BAL) fluid, is detected by a colorimetric reaction.

Experimental Protocol: Galactomannan Detection by ELISA

-

Sample Pre-treatment:

-

ELISA Procedure:

-

Add 50 µL of the treated sample supernatant, negative control, cut-off control, and positive control to the wells of a microplate pre-coated with the EB-A2 monoclonal antibody.[16][17]

-

Add 50 µL of the conjugate (horseradish peroxidase-labeled EB-A2 antibody) to each well.[16][17]

-

Cover the plate and incubate at 37°C for 90 minutes.[16][17]

-

Wash the wells five times to remove unbound reagents.[17]

-

Add a chromogen-substrate solution (e.g., TMB) and incubate in the dark at room temperature for 30 minutes.[16][17]

-

Stop the reaction by adding an acidic stop solution (e.g., 1.5 N sulfuric acid).[17]

-

-

Data Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.[17]

-

Calculate an optical density (OD) index by dividing the OD of the sample by the OD of the cut-off control.[16]

-

An OD index above a certain threshold (e.g., ≥ 0.5) is considered positive for the presence of galactomannan.[16][18]

-

Quantitative Data on L-Galactofuranose

The quantification of L-Galf can provide insights into its importance for the structural integrity and viability of microorganisms. Studies on knockout mutants of enzymes in the Galf biosynthetic pathway have demonstrated the significance of this sugar.

| Strain | Gene Deleted | Phenotype | Quantitative Change in Cell Wall | Reference |

| Aspergillus nidulans | ugmA (UDP-galactopyranose mutase) | Defective hyphal morphogenesis, reduced growth and sporulation | Absence of immunodetectable Galf | [3] |

| Aspergillus nidulans | ugeA (UDP-glucose-4-epimerase) | Similar to ugmA deletion | Absence of immunodetectable Galf | [3] |

| Aspergillus fumigatus | glfB (UDP-Galf transporter) | Absence of galactofuran | Lack of galactose in the cell wall | [1] |

Table 1: Phenotypic and Cell Wall Changes in Aspergillus Mutants Lacking L-Galactofuranose.

The clinical utility of the galactomannan ELISA has been extensively studied, with varying sensitivity and specificity depending on the patient population and the cut-off value used.

| Patient Group | ELISA Cut-off | Sensitivity (%) | Specificity (%) | Reference |

| Non-allo-HSCT Adults | 1.500 | - | - | [17] |

| Non-allo-HSCT Adults | 0.700 | 73.1 (definite IA) | 94 | [17] |

| All Patients | 0.5 (optimized) | 47 (within 7 days of proven diagnosis) | 99 | [14] |

Table 2: Performance of the Galactomannan ELISA for the Diagnosis of Invasive Aspergillosis (IA).

Key Enzymes in L-Galactofuranose Metabolism

UDP-Galactopyranose Mutase (UGM)

UGM is the central enzyme in UDP-Galf biosynthesis and is a prime target for drug development. Assays to measure its activity are crucial for screening potential inhibitors.

Experimental Protocol: UGM Activity Assay (HPLC-based)

This assay measures the conversion of UDP-Galp to UDP-Galf.

-

Reaction Mixture:

-

Prepare a reaction mixture containing the enzyme source (e.g., cell extract), UDP-galactopyranose, and necessary cofactors (e.g., NAD⁺).[2]

-

-

Incubation:

-

Enzyme Inactivation and Deproteinization:

-

Stop the reaction and remove the protein, for example, by ultrafiltration.[2]

-

-

Phosphodiesterase Treatment:

-

Treat the reaction products with phosphodiesterase to cleave the UDP-sugars into sugar-1-phosphates.[2]

-

-

HPLC Analysis:

-

Separate the resulting galactopyranose-1-phosphate and galactofuranose-1-phosphate using an ion-exchange HPLC column (e.g., Dionex PA-100).[19]

-

Quantify the peaks corresponding to the two isomers to determine the percentage of conversion and thus the enzyme activity.

-

Conclusion

The identification of L-galactofuranose is a critical aspect of research into the cell wall biology of many pathogenic microorganisms. The methodologies outlined in this guide, from detailed structural elucidation by NMR and GC-MS to sensitive detection by immunoassays, provide a robust toolkit for researchers in microbiology, glycobiology, and drug development. The unique presence of L-Galf in these organisms, coupled with its importance for their viability, underscores the potential of its biosynthetic pathway as a source of novel therapeutic targets. Further research into the enzymes involved in L-Galf metabolism will undoubtedly pave the way for new strategies to combat infectious diseases.

References

- 1. Biosynthesis of the Fungal Cell Wall Polysaccharide Galactomannan Requires Intraluminal GDP-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. UDP-galactopyranose mutase - Wikipedia [en.wikipedia.org]

- 5. Quantifying the importance of galactofuranose in Aspergillus nidulans hyphal wall surface organization by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae) [frontiersin.org]

- 10. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. A facile method for the synthesis of partially O-methylated alditol acetate standards for GC-MS analysis of galactofuranose-containing structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of a Novel Aspergillus Antigen Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reinvestigation of carbohydrate specificity of EB-A2 monoclonal antibody used in the immune detection of Aspergillus fumigatus galactomannan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gadia.ch [gadia.ch]

- 17. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 18. Aspergillus Galactomannan Enzyme-Linked Immunosorbent Assay Cross-Reactivity Caused by Invasive Geotrichum capitatum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymatic synthesis of UDP-galactofuranose and an assay for UDP-galactopyranose mutase based on high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization of L-galactofuranose-Containing Glycans

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactofuranose (L-Galf), the five-membered ring isomer of galactose, is a crucial structural component of glycans in a wide array of pathogenic microorganisms, including fungi, protozoa, and bacteria.[1][2] Notably, this sugar is absent in mammals, making the biosynthetic pathways and the resulting glycan structures prime targets for the development of novel antimicrobial therapeutics and diagnostic tools.[2][3][4][5] The characterization of L-Galf-containing glycans is fundamental to understanding their roles in microbial physiology, pathogenesis, and host-pathogen interactions.[1][2][6] This technical guide provides a comprehensive overview of the core methodologies for the initial characterization of these unique glycans, from outlining their biosynthesis to detailing experimental protocols for their detection and structural elucidation.

Biosynthesis of L-Galf-Containing Glycans

The journey of a galactofuranose residue from a simple sugar to its incorporation into a complex glycan involves a series of enzymatic steps. The biosynthesis begins with the formation of the activated sugar donor, UDP-L-galactofuranose (UDP-L-Galf).

The central pathway for UDP-L-Galf synthesis starts from UDP-galactopyranose (UDP-Galp), the six-membered ring form of galactose.[1][4] The key enzymatic conversion is catalyzed by UDP-galactopyranose mutase (UGM), a flavin-dependent enzyme that facilitates the ring contraction from the pyranose to the furanose form.[1][4][7] The precursor, UDP-Galp, is typically synthesized from UDP-glucose by the action of UDP-glucose-4-epimerase or via salvage pathways like the Leloir pathway.[1][8][9][10] Once synthesized in the cytosol, UDP-L-Galf is transported into the lumen of the Golgi apparatus, where it serves as the donor substrate for various galactofuranosyltransferases (GalfTs).[1][9] These enzymes are responsible for attaching the Galf residues to growing glycan chains on proteins and lipids.[1][11]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Galactofuranose in Kinetoplastids: Novel Therapeutic Targets for Treating Leishmaniasis and Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Galactofuranosyl containing glycans, occurrence, synthesis and biochemistry - CONICET [bicyt.conicet.gov.ar]

The Biosynthetic Pathway of L-Galactose in Prokaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactose, a C4 epimer of D-galactose, is a monosaccharide that, while less common than its D-counterpart, plays significant roles in the biology of various prokaryotes. It can serve as a carbon and energy source for some bacteria and is a key precursor in the biosynthesis of essential components of the bacterial cell envelope, such as lipopolysaccharides (LPS). The metabolic pathways governing L-galactose synthesis and degradation in prokaryotes are distinct and offer insights into bacterial adaptation, niche specialization, and potential targets for novel antimicrobial strategies. This technical guide provides an in-depth exploration of the known biosynthetic and catabolic pathways of L-galactose in prokaryotes, with a focus on the enzymatic reactions, quantitative data, and experimental methodologies used for their characterization.

I. Catabolic Pathway of L-Galactose in Bacteroides vulgatus

The human gut bacterium Bacteroides vulgatus possesses a well-characterized catabolic pathway that enables it to utilize L-galactose as a carbon source. This pathway involves a three-step enzymatic conversion of L-galactose to D-tagaturonate, which then enters central metabolism.[1][2][3] The genes encoding the three core enzymes of this pathway are organized in a putative operon, suggesting a coordinated regulatory mechanism.[3] This operon also includes genes for a putative sugar permease and a transcriptional regulator, although the precise regulatory details are still under investigation.[2][3]

Enzymatic Steps

-

Oxidation of L-galactose: The pathway is initiated by the NADP+-dependent oxidation of L-galactose to L-galactono-1,5-lactone, a reaction catalyzed by L-galactose dehydrogenase (Bvu0219).[1][3] The product, L-galactono-1,5-lactone, is kinetically favored but unstable and can spontaneously isomerize to the more thermodynamically stable L-galactono-1,4-lactone.[1]

-

Hydrolysis of the Lactone: The second step involves the hydrolysis of both L-galactono-1,5-lactone and L-galactono-1,4-lactone to L-galactonate. This is carried out by L-galactono-1,5-lactonase (Bvu0220).[1][3][4] The enzyme displays a significantly higher catalytic efficiency for the 1,5-lactone, indicating that it acts rapidly on the initial product of the dehydrogenase.[3][4]

-

Oxidation of L-galactonate: The final step is the oxidation of L-galactonate to D-tagaturonate, catalyzed by L-galactonate dehydrogenase (Bvu0222).[1][3][4] This reaction channels the carbon skeleton into downstream metabolic pathways.[3]

Quantitative Data

The kinetic parameters for the enzymes of the L-galactose catabolic pathway in Bacteroides vulgatus have been experimentally determined and are summarized in the table below.

| Enzyme | Gene | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Cofactor |

| L-galactose dehydrogenase | Bvu0219 | L-galactose | 21 | 105 | 2.0 x 10⁵ | NADP⁺ |

| L-galactono-1,5-lactonase | Bvu0220 | L-galactono-1,5-lactone | - | - | >300-fold faster than for 1,4-lactone | - |

| L-galactonate dehydrogenase | Bvu0222 | L-galactonate | 0.6 | 35 | 1.7 x 10⁴ | NAD⁺ |

| L-galactonate dehydrogenase (reverse reaction) | Bvu0222 | D-tagaturonate | 90 | 560 | 1.6 x 10⁵ | NADH |

Data sourced from Hobbs et al., 2014.[1][4]

Experimental Protocols

The genes encoding the L-galactose pathway enzymes from B. vulgatus are typically cloned into an expression vector (e.g., pET28a) and transformed into an E. coli expression host (e.g., BL21(DE3)).

-

Culture: Cells are grown in a suitable medium (e.g., Luria-Bertani broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

-

Purification: The enzymes, typically engineered with a polyhistidine tag, are purified from the soluble lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The protein is eluted with a gradient of imidazole. Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.

-

L-galactose dehydrogenase (Bvu0219) Activity Assay: The activity is monitored spectrophotometrically by following the reduction of NADP⁺ to NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹). The reaction mixture contains buffer (e.g., 50 mM BICINE, pH 8.0), a saturating concentration of NADP⁺ (e.g., 0.5 mM), varying concentrations of L-galactose, and the purified enzyme.[1]

-

L-galactono-1,5-lactonase (Bvu0220) Activity Assay: The hydrolysis of the lactone can be monitored by a pH indicator dye (e.g., bromothymol blue) at 616 nm, where the acidification of the solution due to the formation of L-galactonate leads to a decrease in absorbance.[1] Alternatively, the reaction can be followed using ¹³C NMR spectroscopy with ¹³C-labeled L-galactose to observe the disappearance of the lactone signal and the appearance of the L-galactonate signal.[1]

-

L-galactonate dehydrogenase (Bvu0222) Activity Assay: The activity is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm. The assay mixture includes buffer (e.g., 50 mM phosphate, pH 7.0), a saturating concentration of NAD⁺, varying concentrations of L-galactonate, and the purified enzyme. The reverse reaction is measured similarly, using D-tagaturonate and NADH.[1]

Pathway Diagram

II. Biosynthetic Pathway to GDP-L-Galactose

In many prokaryotes, L-galactose is synthesized in its activated nucleotide sugar form, GDP-L-galactose. This molecule serves as a precursor for the incorporation of L-galactose into various cellular components, most notably the O-antigen of lipopolysaccharides. The de novo biosynthesis of GDP-L-galactose starts from the central metabolite GDP-D-mannose.

Enzymatic Steps

-

Epimerization of GDP-D-mannose: The key step in the biosynthesis of GDP-L-galactose is the double epimerization of GDP-D-mannose at the C3' and C5' positions. This complex reaction is catalyzed by a single enzyme, GDP-mannose-3,5-epimerase (GME) .[5][6][7] The reaction proceeds through a series of steps including oxidation, deprotonation, protonation, and reduction, all within the same active site.[5][6] The enzyme can produce both GDP-L-galactose and GDP-L-gulose as products.[8][9][10][11]

Quantitative Data

While much of the early characterization of GME was performed on plant enzymes, a thermostable GME from the bacterium Methylacidiphilum fumariolicum SolV has been characterized, providing valuable data for a prokaryotic system.

| Enzyme | Source Organism | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |

| GDP-mannose-3,5-epimerase | Methylacidiphilum fumariolicum SolV | GDP-D-mannose | 0.2 | 98 | 2.04 x 10³ | 7.0-7.5 | 60 |

Data sourced from Gevaert et al., 2019.[9]

Experimental Protocols

The protocol is similar to that described for the B. vulgatus enzymes. The gene for the prokaryotic GME is cloned into an E. coli expression system, and the recombinant protein, often with a polyhistidine tag, is purified using IMAC. Given the thermostability of the M. fumariolicum enzyme, a heat treatment step after cell lysis can be employed to denature and precipitate a significant portion of the host E. coli proteins, simplifying the subsequent purification steps.

The activity of GME can be determined by monitoring the conversion of GDP-D-mannose to its epimers.

-

HPLC-based Assay: The reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), GDP-D-mannose, and the purified enzyme is incubated at the optimal temperature (e.g., 60°C for the M. fumariolicum enzyme). The reaction is stopped at different time points, and the products (GDP-L-galactose and GDP-L-gulose) are separated and quantified by high-performance liquid chromatography (HPLC), often using an anion-exchange column.

-

Coupled Spectrophotometric Assay: A coupled enzyme assay can be developed where the product, GDP-L-galactose, is a substrate for a subsequent dehydrogenase that reduces NAD⁺ or NADP⁺, allowing for continuous monitoring of the reaction at 340 nm.

Pathway Diagram

References

- 1. l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. l-Galactose metabolism in Bacteroides vulgatus from the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of the First Bacterial and Thermostable GDP-Mannose 3,5-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and function of GDP-mannose-3',5'-epimerase: an enzyme which performs three chemical reactions at the same active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GDP-mannose 3,5-epimerase - Wikipedia [en.wikipedia.org]

The Enigmatic Presence of α-L-Galactofuranose in Marine Biosystems: A Technical Guide for Researchers and Drug Discovery Professionals

An In-depth Exploration of the Occurrence, Biosynthesis, and Therapeutic Potential of a Rare Sugar in Marine Organisms

The vast and chemically diverse marine environment is a treasure trove of unique biomolecules, many of which hold significant promise for biomedical applications. Among these is the rare sugar α-L-galactofuranose (α-L-Galf), a five-membered ring isomer of L-galactose. Unlike its more common pyranose counterpart, the furanose configuration of L-galactose is an infrequent yet biologically significant finding, particularly within the complex glycans of marine invertebrates. This technical guide provides a comprehensive overview of the current knowledge on α-L-galactofuranose in marine organisms, tailored for researchers, scientists, and professionals in drug development.

Occurrence of α-L-Galactofuranose in Marine Organisms

While D-galactofuranose is more widely reported in various microorganisms, the L-enantiomer is a rarer discovery. To date, the most definitive evidence for the natural occurrence of α-L-galactofuranose in the marine realm comes from the structural elucidation of saponins (B1172615) isolated from octocorals. These findings are significant as they represent a unique glycosylation pattern with potential implications for the chemical ecology and therapeutic potential of these marine invertebrates.

Quantitative Data on α-L-Galactofuranose

Quantitative data on the prevalence of α-L-galactofuranose in marine organisms remains limited in the scientific literature. Most studies have focused on the structural characterization of complex glycoconjugates, with less emphasis on the precise quantification of individual monosaccharide units. The development of sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is crucial for future studies aiming to quantify the distribution and abundance of this rare sugar across different marine taxa.

Table 1: Reported Occurrence of L-Galactose and its Furanose Form in Marine Organisms

| Marine Organism Group | Specific Organism (Example) | Compound Class | Monosaccharide Form | Reference |

| Octocorals | Muricea c.f. purpurea | Saponin (B1150181) | α-L-galactopyranoside | [1] |

| Red Seaweeds | Various | Polysaccharides | L-galactose | [1] |

| Tunicates | Various | Polysaccharides | L-galactose | [1] |

| Soft Corals | Various | Sulfated glycoproteins | L-galactose | [1] |

Note: This table highlights the presence of L-galactose. The furanose form has been specifically identified in the context of saponins from octocorals.

Biosynthesis of α-L-Galactofuranose